molecular formula C23H30N2O2S B3317472 4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester CAS No. 960203-42-3

4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B3317472
CAS RN: 960203-42-3
M. Wt: 398.6 g/mol
InChI Key: ODELUUDFRPTTTC-UHFFFAOYSA-N
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Description

This compound, also known as 4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester, is a commonly used intermediate in organic synthesis . It can be used to synthesize a variety of drugs and has a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-virus .


Synthesis Analysis

The compound can be synthesized through the reaction of phenylpiperazine with 2,4-dimethylphenyl acyl chloride. The reaction product is then reacted with tert-butyl anhydride under alkaline conditions. The target product is obtained after crystallization and purification .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.56 . Its density is predicted to be 1.17±0.1 g/cm3, and its boiling point is predicted to be 495.9±45.0 °C .

Safety and Hazards

The toxicity of this compound has not been fully studied . As an organic compound, considering its molecular structure and the safety of common chemicals, appropriate safety measures should be taken, such as wearing personal protective equipment and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c1-17-10-11-20(18(2)16-17)28-21-9-7-6-8-19(21)24-12-14-25(15-13-24)22(26)27-23(3,4)5/h6-11,16H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODELUUDFRPTTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134838
Record name 1,1-Dimethylethyl 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester

CAS RN

960203-42-3
Record name 1,1-Dimethylethyl 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960203-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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